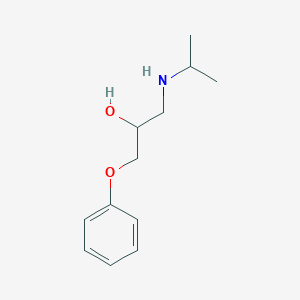

1-(Isopropylamino)-3-phenoxypropan-2-ol

Descripción general

Descripción

1-(Isopropylamino)-3-phenoxypropan-2-ol is a chemical compound that belongs to the class of beta-adrenergic receptor antagonists. It is structurally characterized by the presence of an isopropylamino group attached to a phenoxypropanol backbone. This compound is known for its applications in the pharmaceutical industry, particularly in the treatment of cardiovascular diseases.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Isopropylamino)-3-phenoxypropan-2-ol typically involves the reaction of phenol with epichlorohydrin to form 3-phenoxypropan-1-ol. This intermediate is then reacted with isopropylamine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial to achieving efficient production.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Isopropylamino)-3-phenoxypropan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetone, while reduction can produce 3-phenoxypropan-1-ol.

Aplicaciones Científicas De Investigación

Analgesic Research

Fadolmidine is primarily studied for its analgesic properties , particularly in spinal and epidural administration. It acts as an alpha-2 adrenergic receptor agonist, which is known to provide pain relief with fewer cardiovascular side effects compared to traditional opioids.

Key Findings:

- Mechanism of Action: Fadolmidine binds to alpha-2 adrenergic receptors, inhibiting the release of norepinephrine, which plays a role in pain modulation.

- Clinical Studies: Research indicates that Fadolmidine can produce dose-dependent analgesia in animal models, suggesting its potential for use in human pain management protocols .

Veterinary Medicine

The compound has shown promise in veterinary settings, providing effective pain relief in animals undergoing surgical procedures. Its application is particularly relevant in minimizing the use of opioids in veterinary anesthesia.

Cardiovascular Research

Fadolmidine's impact on cardiovascular parameters is another area of significant interest. Studies have demonstrated that it can provide analgesia without causing pronounced hypotension or bradycardia, making it a safer alternative during surgical procedures .

Synthesis and Preparation Methods

The synthesis of this compound typically involves the reaction of isopropylamine with aryl glycidic ethers under controlled conditions. This process can be optimized for yield and purity using various catalysts and solvents .

Common Synthesis Route:

- React isopropylamine with an appropriate aryl glycidic ether.

- Conduct the reaction at elevated temperatures.

- Purify the resultant compound through recrystallization techniques.

Case Study 1: Analgesic Efficacy

A study conducted on animal models demonstrated that Fadolmidine provided significant pain relief post-surgery with minimal side effects. The results indicated that it could be effectively used as a non-opioid analgesic alternative.

Case Study 2: Cardiovascular Effects

Research examining the cardiovascular effects of Fadolmidine highlighted its ability to maintain hemodynamic stability during analgesic administration. This property makes it particularly useful in surgical settings where maintaining blood pressure is critical.

Mecanismo De Acción

The mechanism of action of 1-(Isopropylamino)-3-phenoxypropan-2-ol involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines like adrenaline and noradrenaline. This results in a decrease in heart rate and blood pressure, making it effective in the treatment of cardiovascular conditions.

Comparación Con Compuestos Similares

Bisoprolol: Another beta-adrenergic receptor antagonist with a similar structure but different pharmacokinetic properties.

Metoprolol: Shares a similar mechanism of action but differs in its selectivity for beta-1 receptors.

Atenolol: A beta-blocker with a similar therapeutic application but distinct chemical structure.

Uniqueness: 1-(Isopropylamino)-3-phenoxypropan-2-ol is unique due to its specific structural features that confer distinct pharmacological properties. Its balance of hydrophilic and lipophilic characteristics allows for effective interaction with beta-adrenergic receptors, making it a valuable compound in medicinal chemistry.

Actividad Biológica

1-(Isopropylamino)-3-phenoxypropan-2-ol, also known as Alprenolol, is a compound of significant interest due to its biological activity, particularly in pharmacology. This article delves into the compound's structure, mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features an isopropylamino group, a phenoxy group, and a hydroxyl group attached to a propane backbone. Its structural configuration is pivotal for its biological function, allowing it to interact with various biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | C12H19NO2 |

| Molecular Weight | 209.29 g/mol |

| CAS Number | 13655-52-2 |

| Solubility | Soluble in water |

The biological activity of this compound primarily stems from its role as a non-selective beta-blocker. It competes with catecholamines at beta-adrenergic receptors, leading to various physiological effects:

- Cardiovascular Effects : It reduces heart rate and myocardial contractility, making it effective in managing hypertension and angina.

- Bronchial Effects : As a beta-blocker, it may induce bronchoconstriction; however, its selectivity profile suggests a lower risk compared to other agents.

- Metabolic Effects : It influences glucose metabolism and lipid profiles by modulating insulin sensitivity and lipolysis.

In Vitro Studies

Research has demonstrated that this compound exhibits significant binding affinity for beta-adrenergic receptors. A study published in the Journal of Medicinal Chemistry indicated that the compound effectively inhibits adenylate cyclase activity in human cardiac tissue, leading to decreased cyclic AMP levels, which is crucial for regulating cardiac function .

In Vivo Studies

In vivo studies have shown that administration of this compound can significantly lower blood pressure in hypertensive animal models. A notable study conducted on rats indicated a dose-dependent response with effective doses ranging from 0.5 to 5 mg/kg .

Case Studies

- Hypertension Management : A clinical trial involving patients with essential hypertension demonstrated that treatment with Alprenolol resulted in significant reductions in systolic and diastolic blood pressure over a 12-week period. The trial reported an average decrease of 15 mmHg systolic and 10 mmHg diastolic pressure .

- Heart Rate Control : Another study focused on patients with atrial fibrillation showed that Alprenolol effectively controlled heart rate during episodes, with an average reduction of 20 beats per minute compared to baseline measurements .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Beta-Adrenergic Blockade | Reduces heart rate and myocardial contractility |

| Antihypertensive Effects | Lowers blood pressure in hypertensive patients |

| Bronchoconstriction Potential | May induce bronchoconstriction at high doses |

| Metabolic Regulation | Modulates glucose metabolism and lipid profiles |

Propiedades

IUPAC Name |

1-phenoxy-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-10(2)13-8-11(14)9-15-12-6-4-3-5-7-12/h3-7,10-11,13-14H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXLHKFGTDDVLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60874360 | |

| Record name | 2-OH-I-PROPYLAMINO PHENYL ETHER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60874360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7695-63-8 | |

| Record name | H-9/64 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007695638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-OH-I-PROPYLAMINO PHENYL ETHER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60874360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7695-63-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | H-9/64 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SVX956NTQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the structure of 1-(Isopropylamino)-3-phenoxypropan-2-ol?

A1: this compound is an amino alcohol derivative. [] Its crystal structure reveals that the molecules are linked together by N—H⋯O hydrogen bonds. [] Additionally, the molecule exhibits an intramolecular O—H⋯N hydrogen bond. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.